Dermaseptin - H3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLWSTIKNVAAAAGKAALGAL |
Origin of Product |
United States |
Origin, Molecular Biology, and Biosynthetic Pathways of Dermaseptin H3
Biosynthetic Pathways and Post-Translational Processing
Enzyme Cleavage Site Analysis
The release of the mature Dermaseptin-H3 peptide from its precursor is a critical step in its biosynthesis. This process is facilitated by specific proteolytic cleavage. The precursor protein contains a typical pro-peptide cleavage site, most commonly a pair of basic amino acid residues, Lysine-Arginine (-KR-). bicnirrh.res.inbicnirrh.res.innih.gov This dibasic motif is a recognition site for proprotein convertases, a family of enzymes that are responsible for the endoproteolytic cleavage of many precursor proteins. The cleavage at this site liberates the mature peptide from the acidic spacer region. nih.gov A comparative analysis of the precursors for t-DPH1 and Dermaseptin-H3 reveals this conserved cleavage site, highlighting its fundamental role in the maturation of these peptides. nih.govresearchgate.net
C-Terminal Amidation Mechanisms
A common feature of many bioactive peptides, including Dermaseptin-H3, is the amidation of their C-terminus. researchgate.netnih.gov This modification, where the C-terminal carboxylic acid is converted to a primary amide, is crucial for the biological activity of many dermaseptins, often enhancing their antimicrobial potency and stability. nih.govresearchgate.net The mechanism for this amidation involves a specific sequence at the C-terminus of the precursor. Following the mature peptide sequence, there is typically an additional glycine (B1666218) residue. nih.govresearchgate.net This glycine serves as the amide donor in a two-step enzymatic reaction catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM). The PAM enzyme first hydroxylates the alpha-carbon of the C-terminal glycine, which is then cleaved, leaving the preceding amino acid amidated. nih.gov The presence of a glycine residue following the mature peptide sequence in dermaseptin (B158304) precursors, as seen in the alignment of t-DPH1 and Dermaseptin-H3 precursors, is indicative of this C-terminal amidation process. researchgate.net
Gene Expression Regulation Studies of Dermaseptin-H3 Precursors
The expression of antimicrobial peptide genes, including those for dermaseptin precursors, is a key component of the frog's innate immune response. While specific studies focusing solely on the gene expression regulation of the Dermaseptin-H3 precursor are limited, research on related dermaseptins provides valuable insights. The expression of dermaseptin genes can be induced in response to microbial challenges. researchgate.net For instance, studies on other AMPs have shown that their gene expression can be modulated by the presence of pathogens, leading to an increased production of these defense peptides. researchgate.net The regulation of these genes is complex and can involve various signaling pathways. The similar precursor structures and conserved regions among different dermaseptins suggest that they may share common regulatory mechanisms. nih.govresearchgate.net Further research is needed to elucidate the specific factors and pathways that govern the expression of the Dermaseptin-H3 gene.
Evolutionary Biology and Phylogenetic Analysis of Dermaseptin-H3 and Related Peptides
The dermaseptin family is part of a larger superfamily of antimicrobial peptides found in hylid frogs. tcdb.org The remarkable diversity within this superfamily is a result of evolutionary processes such as gene duplication and focal hypermutation of the coding region for the mature peptide, followed by positive selection. tcdb.org This has led to a wide array of peptides with varied sequences and biological activities, each presumably adapted to the specific ecological pressures faced by the host frog species. imrpress.com
Dermaseptins share sequence similarities with other peptide families like phylloseptins, plasticins, and dermatoxins, all belonging to the same superfamily. tcdb.org Interestingly, sequence similarities also extend to opioid peptides such as dermorphin (B549996) and dermenkephalin, suggesting a shared evolutionary origin for the genes encoding their precursors. nih.govtcdb.org This is supported by the high degree of identity in the 5'-untranslated regions and the signal and acidic spacer peptides of their respective mRNAs. nih.govresearchgate.net
Phylogenetic analysis of Dermaseptin-H3 and its related peptides reveals a close evolutionary relationship. A notable example is the high sequence conservation observed between the precursors of Dermaseptin-H3 and another dermaseptin, t-DPH1, which share over 90% identity in a highly conserved domain. nih.govmdpi.com This indicates a relatively recent divergence from a common ancestral gene. The evolutionary trajectory of the dermaseptin family showcases a fascinating example of rapid molecular evolution driving the diversification of a crucial defense system. tcdb.org
Structural Biology and Structure Activity Relationship Sar of Dermaseptin H3
Conformational Analysis in Membrane-Mimetic Environments
The structure of Dermaseptin-H3 is not static; it adapts to its environment. In aqueous solutions, it is largely unstructured, but in the presence of membranes or membrane-mimicking environments, it undergoes a significant conformational change. researchgate.netnih.gov
A defining characteristic of dermaseptins, including H3, is their tendency to adopt an α-helical conformation upon interacting with membranes. researchgate.netmdpi.com In apolar environments, such as the lipid bilayer of a cell membrane, these peptides fold into a helical structure. mdpi.com This induced folding is a critical prerequisite for their antimicrobial activity, as it allows the peptide to insert into and disrupt the membrane. ebi.ac.ukbicnirrh.res.in Studies have shown that the extent of helicity can correlate with the peptide's potency. mdpi.com The α-helical structure is the predominant secondary structure for the full-length protein, enabling it to partition into the lipid bilayer and cause significant disruption. ebi.ac.ukbicnirrh.res.in
The α-helix of Dermaseptin-H3 is amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. nih.govnih.gov This amphipathic nature is fundamental to its interaction with cell membranes. nih.gov The hydrophobic face interacts with the lipid core of the membrane, while the cationic (positively charged) hydrophilic face interacts with the negatively charged components of microbial membranes. nih.govigem.orgresearchgate.net This dual interaction facilitates the peptide's initial binding to the membrane surface and subsequent insertion, leading to membrane permeabilization and cell death. researchgate.netird.fr The arrangement of hydrophobic and cationic residues on opposite sides of the helical structure is a key feature driving this process. igem.orgnih.gov
Alpha-Helical Propensity and Formation Studies
Identification and Role of Key Amino Acid Residues and Conserved Motifs
The specific amino acid sequence of Dermaseptin-H3 dictates its structure and function. Certain residues and conserved motifs play pivotal roles in its antimicrobial activity.
A highly conserved feature of the dermaseptin (B158304) family, including H3, is the presence of a tryptophan (Trp) residue, typically at the third position from the N-terminus. nih.govigem.orgnih.govresearchgate.net This tryptophan residue is believed to play a crucial role in the peptide's interaction with the membrane interface. Its indole (B1671886) side chain has a preference for the interfacial region of the lipid bilayer, helping to anchor the peptide to the membrane and initiating the insertion process. nih.gov
Dermaseptin-H3 is a cationic peptide, a characteristic conferred by the presence of basic amino acid residues, particularly lysine (B10760008) (Lys). nih.govnih.govmdpi.com The positively charged ε-amino group of lysine's side chain is crucial for the initial electrostatic attraction to the negatively charged microbial cell membranes. nih.govmdpi.com Increasing the net positive charge through the addition of lysine residues has been shown to enhance the binding of dermaseptins to bacterial membranes. mdpi.com
Hydrophobic residues are also essential, making up at least 50% of the amino acids in many frog skin AMPs. imrpress.com These residues, which are non-polar, drive the insertion of the peptide into the hydrophobic core of the lipid bilayer, which is a critical step in membrane disruption. nih.gov The interplay between the cationic lysine residues and the hydrophobic residues is fundamental to the peptide's lytic activity. mdpi.comnih.gov
The sequences of dermaseptins exhibit conserved motifs that are important for their structure and function. One such pattern is the "AAA/GKAAL/G/NA" repeat. researchgate.net Another highly conserved motif is the amphiphilic consensus motif "AAXKAALXK," where 'X' can be any amino acid. nih.gov These motifs contribute to the formation of the stable, amphipathic α-helix. nih.gov The "AAXKAALXK" motif, in particular, provides the structural basis for the amphipathic domain of dermaseptins. nih.gov These conserved patterns are a hallmark of the dermaseptin family and are integral to their antimicrobial efficacy. researchgate.netimrpress.com
Contribution of Lysine and Hydrophobic Residues to Activity
Determinants of Net Positive Charge and Hydrophobicity on Bioactivity
The bioactivity of Dermaseptin-H3 and other AMPs is significantly influenced by two key physicochemical properties: net positive charge and hydrophobicity. imrpress.commdpi.com These factors govern the initial interaction of the peptide with microbial cell membranes and its subsequent mechanism of action. mdpi.com
A net positive charge, primarily conferred by basic amino acid residues such as lysine and arginine, is a crucial prerequisite for the lytic activity of many AMPs. imrpress.commdpi.com This positive charge facilitates the initial electrostatic attraction between the peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.commdpi.com Studies on various dermaseptin analogues have shown that increasing the net positive charge, often by substituting neutral or acidic amino acids with lysine or arginine, can enhance antimicrobial activity. researchgate.net For instance, the rational design of a dermaseptin analogue, t-DPH1, which shares high sequence homology with Dermaseptin-H3, demonstrated that increasing the net positive charge from +5 to +7 enhanced its bioactivity. nih.gov However, there appears to be a threshold effect; an excessive increase in positive charge can lead to decreased activity, possibly due to increased electrostatic repulsion between peptide molecules. researchgate.net
Hydrophobicity, the measure of the tendency of the peptide to interact with nonpolar environments, is another critical determinant of bioactivity. researchgate.net A sufficient level of hydrophobicity is necessary for the peptide to insert into and disrupt the lipid bilayer of the microbial membrane. researchgate.net The hydrophobic face of the amphipathic α-helix, a common secondary structure for dermaseptins, allows for this insertion. mdpi.com However, much like positive charge, excessive hydrophobicity can be detrimental, potentially leading to increased toxicity toward host cells, such as red blood cells (hemolytic activity). researchgate.net Therefore, a delicate balance between positive charge and hydrophobicity is essential for maximizing antimicrobial potency while minimizing cytotoxicity.
Table 1: Impact of Net Positive Charge and Hydrophobicity on Bioactivity of Dermaseptin Analogues
| Analogue | Modification | Net Charge | Hydrophobicity | Antimicrobial Activity | Hemolytic Activity |
| t-DPH1 | Parent Peptide | +4 | - | Broad-spectrum | - |
| t-DPH1-K | Charge Increase | +5 to +7 | - | Enhanced | - |
| DRP-AC4a | Charge Increase | Increased | - | Significantly Increased | Increased |
| DRP-AC4b | Hydrophobicity Increase | - | Increased | - | Increased |
| K4K20-S4 | Charge Increase | Increased | Reduced | Increased (antibacterial) | Reduced |
This table is generated based on findings from multiple studies on dermaseptin analogues and may not represent direct modifications to Dermaseptin-H3 itself.
Comprehensive Structure-Activity Relationship Studies of Dermaseptin-H3 and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as Dermaseptin-H3, relates to its biological activity. nih.gov These studies involve systematically modifying the peptide's structure and observing the resulting changes in its function.
Rational Design of Peptide Analogues for Enhanced Function
Rational design is a key strategy in peptide-based drug discovery, aiming to create new molecules with improved properties based on the known structure and function of a parent peptide. frontiersin.org For dermaseptins, this often involves substitutions of specific amino acids to enhance antimicrobial potency and selectivity. nih.gov
A common approach is to increase the net positive charge of the peptide. For example, in a study on the dermaseptin analogue DRP-AC4, substituting amino acids to increase the net charge resulted in an analogue (DRP-AC4a) with significantly enhanced antibacterial potency. nih.gov Another strategy involves modifying the hydrophobic face of the peptide to optimize its interaction with microbial membranes. nih.gov The goal is to create analogues that can effectively disrupt bacterial membranes without causing significant damage to host cells. researchgate.net The design of peptidomimetics, which are molecules that mimic the structure of peptides, is another advanced approach to improve stability and bioavailability. frontiersin.org
Impact of Peptide Length and Sequential Modifications on Biological Activities
The length of a peptide chain is a critical factor influencing its biological activity. biocat.com While native dermaseptins are typically 28-34 amino acids long, studies have shown that shorter analogues can retain or even exhibit enhanced antimicrobial activity. researchgate.netresearchgate.net For instance, a 15-mer version of a dermaseptin S4 analogue displayed significantly more potent antibacterial activity than the native peptide. researchgate.net This suggests that the full length of the peptide may not be necessary for its core antimicrobial function.
Sequential modifications, such as the substitution of individual amino acids, can have a profound impact on bioactivity. frontiersin.org Alanine scanning, a technique where individual amino acids are systematically replaced with alanine, can help identify key residues for activity. Furthermore, the amidation of the C-terminus is a common modification that can increase the net positive charge and protect the peptide from degradation. nih.gov The presence of a conserved tryptophan residue at the third position in many dermaseptins is also considered important for their activity, potentially by aiding in the formation of an α-helical structure upon membrane interaction. nih.gov
Table 2: Effects of Length and Sequential Modifications on Dermaseptin Analogue Activity
| Analogue | Modification | Length (amino acids) | Key Finding |
| Dermaseptin S4 Analogue | Truncation | 15 | Increased antibacterial potency by two orders of magnitude compared to the native peptide. researchgate.net |
| Dermaseptin S1 Analogue | Truncation | 16 | Displayed maximal antibacterial activity, more active than the native DS1. researchgate.net |
| Medusin-PT1 | Thr10 -> Lys substitution | - | Increased antimicrobial activity against S. aureus and other bacteria. frontiersin.org |
This table is generated based on findings from multiple studies on dermaseptin analogues and may not represent direct modifications to Dermaseptin-H3 itself.
Conformational Flexibility and Its Influence on Target Interaction
The ability of Dermaseptin-H3 and its analogues to adopt different conformations, known as conformational flexibility, is crucial for their interaction with target membranes. While often unstructured in aqueous solution, these peptides typically fold into an amphipathic α-helical structure upon encountering a membrane environment. imrpress.commdpi.com This induced fit is a key aspect of their mechanism of action.
The α-helical conformation positions the hydrophobic amino acid residues on one face of the helix and the hydrophilic, positively charged residues on the opposite face. mdpi.com This amphipathic structure allows the peptide to interact with both the hydrophobic core and the charged surface of the lipid bilayer, leading to membrane permeabilization and cell death. The flexibility to transition from a random coil to an α-helix is therefore a critical determinant of biological activity. The stability and specific geometry of this helical structure can be influenced by the amino acid sequence, with certain residues promoting or disrupting helix formation. dharma.org.pl
Mechanistic Insights into Dermaseptin H3 Bioactivity at the Molecular and Cellular Level
Membrane-Targeting Mechanisms and Disruption Models
The primary mode of action for Dermaseptin-H3, like many other dermaseptins, involves the targeting and disruption of the cell membrane. uq.edu.auresearchgate.net These peptides are typically cationic and adopt an amphipathic α-helical structure in a hydrophobic environment, such as a cell membrane. researchgate.netnih.gov This structure, with a hydrophobic face and a cationic face, is crucial for its membrane-disrupting activities. nih.govresearchgate.net
Studies on Interaction with Phospholipid Bilayers
Dermaseptin-H3's interaction with phospholipid bilayers is a critical first step in its antimicrobial and anticancer activity. The peptide's positive charge facilitates an initial electrostatic attraction to the negatively charged components often found on the outer surface of bacterial and cancer cell membranes. nih.govmdpi.com This preferential binding is a key factor in its selectivity for target cells over host cells.
Studies using fluorescently labeled dermaseptin (B158304) analogues have provided significant insights into this process. For instance, the binding of NBD-labeled dermaseptin to small unilamellar vesicles (SUVs) resulted in a blue-shift in its fluorescence emission spectrum, indicating the peptide's movement into a more nonpolar environment within the membrane. nih.gov Binding studies have shown that dermaseptins have a higher affinity for acidic phospholipids (B1166683), which carry a net negative charge, compared to zwitterionic phospholipids. nih.gov This preferential interaction is supported by surface partition constants, which are significantly higher for acidic vesicles. nih.gov
Furthermore, fluorescence energy transfer measurements suggest that once bound to acidic vesicles, dermaseptin monomers can aggregate. nih.gov This aggregation is thought to be a precursor to the penetration of the peptide into the hydrophobic core of the membrane. nih.gov The ability of dermaseptins to cause the dissipation of diffusion potential and the release of entrapped substances like calcein (B42510) from SUVs confirms their capacity to permeate and disrupt the integrity of the phospholipid bilayer. nih.gov
Permeabilization and Pore Formation Models (e.g., Barrel-stave, Toroidal, Carpet Models)
Following the initial binding and aggregation on the membrane surface, Dermaseptin-H3 is believed to permeabilize the membrane through the formation of pores or other disruptive structures. Several models have been proposed to explain this process for α-helical antimicrobial peptides:
Barrel-stave model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel.
Toroidal pore model: This model suggests that the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore where the peptide helices are intercalated with the phospholipid headgroups. nih.gov This results in a pore that is lined by both peptides and lipid headgroups.
Carpet model: According to this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, this carpet destabilizes the membrane, leading to the formation of transient pores or micelles and ultimately causing membrane collapse. nih.govppm.edu.pl
Experimental evidence for dermaseptins suggests that they may act via a mechanism that combines elements of the carpet and toroidal pore models. nih.gov Studies using planar lipid bilayers have shown that dermaseptin peptides accumulate on the membrane surface in a carpet-like manner until a critical concentration triggers the formation of toroidal pores. nih.gov
Influence of Membrane Composition and Curvature on Dermaseptin-H3 Activity
The composition and physical properties of the target membrane play a significant role in modulating the activity of Dermaseptin-H3. The presence of negatively charged lipids, such as phosphatidylserine, in the outer leaflet of cancer cells and bacterial membranes enhances the initial electrostatic attraction of the cationic peptide. nih.gov
Membrane curvature is another factor that can influence peptide activity. While specific studies on Dermaseptin-H3 are limited, research on other antimicrobial peptides suggests that they may preferentially interact with areas of high membrane curvature, such as those found at cell division sites or in highly curved vesicles. mdpi.com This preference may be due to the exposure of lipid headgroups and the creation of packing defects in curved membranes, which can facilitate peptide insertion.
Investigation of Intracellular Targets and Pathway Modulation
While membrane disruption is a primary mechanism, there is growing evidence that some antimicrobial peptides, including members of the dermaseptin family, can translocate across the cell membrane and interact with intracellular targets. imrpress.comnih.gov This translocation can occur after membrane permeabilization or through other entry mechanisms. nih.gov
Once inside the cell, these peptides can potentially interfere with essential cellular processes, such as DNA and protein synthesis. imrpress.com However, the specific intracellular targets and pathways modulated by Dermaseptin-H3 are not yet fully elucidated and require further investigation. Some studies on other AMPs have shown interactions with nucleic acids or enzymatic pathways. preprints.org
Research on Apoptosis Induction in Target Cells (e.g., Fungi, Cancer Cells)
In addition to direct membrane lysis, Dermaseptin-H3 and other dermaseptins have been shown to induce programmed cell death, or apoptosis, in both fungal and cancer cells. researchgate.netexeter.ac.uk This suggests a more complex mechanism of action than simple membrane disruption.
In fungi, dermaseptins can trigger an apoptotic-like cell death cascade. exeter.ac.uk This process may involve the production of reactive oxygen species (ROS) and the activation of metacaspases, which are fungal homologues of the caspases that execute apoptosis in mammalian cells. exeter.ac.ukresearchgate.net For example, Dermaseptin has been shown to induce apoptosis in Candida auris in a dose-dependent manner by increasing oxidative stress levels. researchgate.net
Similarly, in cancer cells, dermaseptins can induce apoptosis through pathways that may involve the mitochondria. researchgate.net The altered membrane characteristics of cancer cells can facilitate the peptide's entry and subsequent interaction with mitochondrial membranes, leading to the release of pro-apoptotic factors. researchgate.net
Mechanisms of Anti-Biofilm Action
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Dermaseptins have demonstrated the ability to inhibit the formation of and eradicate established biofilms. researchgate.net
The mechanisms behind this anti-biofilm activity are multifaceted and include:
Inhibition of Initial Attachment: By interacting with the bacterial cell surface, dermaseptins can interfere with the initial adhesion of bacteria to surfaces, a crucial first step in biofilm formation. researchgate.net
Disruption of the Biofilm Matrix: The extracellular polymeric substance (EPS) matrix is a key component of biofilms, providing structural integrity and protection. Dermaseptins may be able to penetrate and disrupt this matrix, making the embedded bacteria more susceptible to antimicrobial agents. nih.govfrontiersin.org
Killing of Biofilm-Embedded Bacteria: Dermaseptins can exert their bactericidal effects on the bacteria within the biofilm, leading to a reduction in the viable cell count.
Interference with Quorum Sensing: While not extensively studied for Dermaseptin-H3 specifically, some natural anti-biofilm agents have been shown to interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. researchgate.net
For instance, Dermaseptin-S1 has been found to inhibit biofilm formation by C. albicans. nih.gov
Elucidation of Immunomodulatory Mechanisms (Research Perspectives)
The bioactivity of Dermaseptin-H3 extends beyond direct antimicrobial action, encompassing significant immunomodulatory effects that are a key focus of current research. These properties involve the sophisticated manipulation of host immune cells and their signaling pathways, which can influence the outcome of infections. The primary research in this area has centered on the peptide's interaction with macrophages, particularly in the context of parasitic diseases like leishmaniasis, where these cells play a central role as both host and effector cells.
Research perspectives are aimed at fully understanding how Dermaseptin-H3 can recalibrate the host immune response. The peptide appears to orchestrate a dual action: directly targeting pathogens while modulating immune responses to favor pathogen clearance and control inflammation. nih.govpreprints.org This dual capability makes it a compelling subject for developing new therapeutic strategies.
Modulation of Macrophage Activity and Polarization
A critical area of investigation is the influence of Dermaseptin-H3 on macrophage polarization. Macrophages can adopt different functional phenotypes, broadly classified as the pro-inflammatory (M1) and the anti-inflammatory (M2) states. frontiersin.orgdovepress.com The balance between these states is crucial in controlling intracellular pathogens like Leishmania. mdpi.combio-rad-antibodies.com
Studies have shown that Leishmania parasites can manipulate the host's cellular machinery to promote their survival, which includes altering cholesterol levels in the macrophage plasma membrane and disturbing signaling pathways like the CD40 pathway. mdpi.com Research indicates that Dermaseptin-H3 can counteract these parasitic strategies by modulating key macrophage products. Specifically, Dermaseptin-H3 has been observed to alter the production of Interleukin-12 (IL-12) and increase the expression of Arginase I. mdpi.com
Interleukin-12 (IL-12): This cytokine is pivotal for inducing a Th1-type immune response, which is essential for clearing intracellular pathogens. The ability of Dermaseptin-H3 to modulate IL-12 production in infected macrophages is a significant finding, suggesting it can steer the immune response towards a more effective anti-parasitic state. mdpi.comnih.gov
Arginase I (ARG1): This enzyme competes with nitric oxide synthase (NOS2) for their common substrate, L-arginine. nih.gov Increased Arginase I activity is a hallmark of M2 macrophages and leads to reduced production of nitric oxide (NO), a potent microbicidal agent. mdpi.comnih.gov By influencing Arginase I expression, Dermaseptin-H3 can regulate the microbicidal capacity of macrophages, a mechanism that requires further investigation to determine its net effect during infection. mdpi.com
The ability of related dermaseptins, such as Dermaseptin-01, to enhance the phagocytic capacity of macrophages further supports the role of this peptide family in augmenting key anti-pathogen functions of these immune cells. nih.gov
Influence on Inflammatory Signaling Pathways
The mechanisms by which Dermaseptin-H3 exerts its effects on immune cells are an active area of research. While specific pathways for H3 are still being elucidated, studies on other dermaseptins provide valuable insights. For instance, Dermaseptin S1 has been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes (neutrophils) by inducing a respiratory burst. nih.gov This stimulation was linked to specific intracellular signaling events, including:
A rapid increase in cytosolic-free calcium concentration. nih.gov
Activation of Phospholipase D. nih.gov
Dependence on the Protein Kinase C (PKC) pathway. nih.gov
These findings suggest that dermaseptins can act as signaling molecules that trigger host defense mechanisms. nih.gov Future research will likely investigate whether Dermaseptin-H3 utilizes similar or distinct signaling pathways to modulate macrophage and other immune cell functions. The potential for these peptides to interact with Toll-like receptors (TLRs) or other pattern recognition receptors to initiate downstream signaling cascades, such as MAPK or NF-κB pathways, is a promising avenue for exploration. frontiersin.org
Research Findings on Dermaseptin-H3 Immunomodulation
The following table summarizes key research findings regarding the immunomodulatory effects of Dermaseptin-H3 and related peptides, providing a foundation for future research perspectives.
| Peptide | Immune Cell/System | Observed Effect | Potential Implication | Reference |
| Dermaseptin-H3 | Macrophages (in the context of Leishmania infection) | Alters Interleukin-12 (IL-12) production. | Steering of the immune response (Th1). | mdpi.com |
| Dermaseptin-H3 | Macrophages (in the context of Leishmania infection) | Increases Arginase I expression. | Modulation of nitric oxide synthesis and macrophage phenotype. | mdpi.com |
| Dermaseptin-01 | Macrophages | Increases phagocytic capacity and hydrogen peroxide production. | Enhancement of pathogen clearing capabilities. | nih.gov |
| Dermaseptin S1 | Polymorphonuclear Leukocytes (PMNs) | Stimulates respiratory burst and myeloperoxidase release. | Activation of microbicidal activity. | nih.gov |
| Dermaseptin S1 | Polymorphonuclear Leukocytes (PMNs) | Primes for zymosan-induced respiratory burst. | Potentiation of the response to secondary stimuli. | nih.gov |
Spectrum of Bioactivity in in Vitro and Research Models
Antimicrobial Activity Studies
The dermaseptin (B158304) family of peptides, including Dermaseptin-H3, is recognized for its antimicrobial effects against bacteria, protozoa, fungi, and viruses in vitro. nih.govresearchgate.net The mechanism of action for dermaseptins often involves interaction with and disruption of the microbial cell membrane. researchgate.net Factors such as the peptide's net positive charge and its ability to form an α-helical structure are crucial for its activity. nih.govpreprints.org
Dermaseptin-H3 has been noted for its inhibitory activity against Gram-positive bacteria. americanchemicalsuppliers.com Research on t-DPH1, a peptide with over 90% similarity to Dermaseptin-H3, demonstrated broad antimicrobial activity. mdpi.com In vitro studies assessed the Minimum Inhibitory Concentration (MIC) of t-DPH1 and its analogues against several Gram-positive strains, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. mdpi.com The findings indicated that while t-DPH1 was active, certain synthetic analogues with enhanced cationicity showed even greater potency against these bacteria. researchgate.net
| Bacterial Strain | Peptide | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Staphylococcus aureus | t-DPH1 | 16 |
| t-DPH1-P11K | 8 | |
| Bacillus subtilis | t-DPH1 | 16 |
| t-DPH1-P11K | 8 | |
| MRSA | t-DPH1 | 32 |
| t-DPH1-P11K | 16 |
The efficacy of Dermaseptin-H3 against Gram-negative bacteria has been described as controversial or less pronounced compared to its effect on Gram-positive strains. americanchemicalsuppliers.com However, studies on the closely related peptide t-DPH1 and its derivatives have confirmed activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The research demonstrated that t-DPH1 and its analogues could inhibit the growth of these bacteria, with MIC values indicating a broad spectrum of activity. mdpi.com
| Bacterial Strain | Peptide | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Escherichia coli | t-DPH1 | 8 |
| t-DPH1-P11K | 8 | |
| Pseudomonas aeruginosa | t-DPH1 | 16 |
| t-DPH1-P11K | 16 |
Similar to its activity against Gram-negative bacteria, the effect of Dermaseptin-H3 on fungi is considered a point of debate. americanchemicalsuppliers.com However, research on its analogue t-DPH1 showed it inhibited the growth of the pathogenic yeast Candida albicans. researchgate.net Many other members of the dermaseptin family, such as DRS-S1, S3, B1, and B2, have demonstrated in vitro cytotoxic activity against both Candida albicans and Aspergillus fumigatus. nih.gov For instance, the MIC for various dermaseptins against Aspergillus fumigatus has been observed in the range of 3.1 µM to 30 µM. nih.gov
| Fungal Strain | Peptide | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Candida albicans | t-DPH1 | 32 |
| t-DPH1-P11K | 16 |
The dermaseptin family of peptides is well-documented for its potent antiprotozoal capabilities. nih.govresearchgate.net Various dermaseptins have shown activity against the parasites responsible for major diseases, including Leishmania species (the causative agents of leishmaniasis) and Plasmodium falciparum (the deadliest species of malaria parasite). openmedicinalchemistryjournal.comnih.govmdpi.com For example, Dermaseptin S1 has been studied for its effects against Leishmania major, while Dermaseptin S3 and S4 are active against Plasmodium falciparum. researchgate.netopenmedicinalchemistryjournal.com Despite the known antiprotozoal action of the dermaseptin family, specific research focusing solely on Dermaseptin-H3's activity against these protozoan pathogens was not identified in the reviewed literature.
Several peptides within the dermaseptin family have been investigated for their antiviral properties. frontiersin.org Notably, Dermaseptin S4 and its derivatives have demonstrated in vitro activity against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), including acyclovir-resistant strains. frontiersin.orgnih.govnih.gov The antiviral mechanism is thought to involve interference at a very early stage of the viral replication cycle. frontiersin.orgnih.gov Furthermore, Dermaseptin S1 has shown activity against pathogens linked to genital infections, such as HSV and Human Papillomavirus (HPV). researchgate.netfrontiersin.org However, specific studies on the antiviral activity of Dermaseptin-H3 were not found in the available search results.
Antiprotozoal Activity Research (e.g., Leishmania spp., Plasmodium falciparum)
Anti-Biofilm Activity Research
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. frontiersin.org Certain antimicrobial peptides have shown promise in disrupting these structures. Within the dermaseptin family, derivatives of Dermaseptin S4 have been shown to inhibit biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Another peptide, Dermaseptin-S1, has been found to decrease Candida albicans biofilm formation. nih.gov While anti-biofilm activity is a known characteristic of some dermaseptins, specific research evaluating the efficacy of Dermaseptin-H3 in preventing or eradicating biofilms was not present in the reviewed scientific literature.
Inhibition of Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can adhere to various surfaces and exhibit increased resistance to antibiotics. Antimicrobial peptides from the dermaseptin family have been identified as promising candidates for combating biofilm-forming pathogens. researchgate.net Certain dermaseptin derivatives have been shown to inhibit the formation of biofilms by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net This action is often attributed to the peptides' ability to interfere with bacterial adhesion and colonization, the initial steps of biofilm development. While this is a known characteristic of the dermaseptin family, specific in vitro studies detailing the minimum biofilm inhibitory concentration (MBIC) of Dermaseptin-H3 against various pathogens were not found in the available research.
Biofilm Eradication Studies
Eradicating established biofilms is a significant challenge due to the protective nature of the extracellular matrix. Some antimicrobial peptides have demonstrated the ability not only to prevent biofilm formation but also to disrupt and eliminate mature biofilms. researchgate.net For example, studies on peptides closely related to Dermaseptin-H3 have shown they can inhibit biofilm formation, though they may not possess significant activity in eradicating already-formed biofilms. Specific research quantifying the minimum biofilm eradication concentration (MBEC) for Dermaseptin-H3 is not presently available in the reviewed literature.
Table 1: Research Findings on Biofilm Inhibition and Eradication No specific quantitative data for Dermaseptin-H3 was found in the search results. Research on other dermaseptins, such as t-DPH1, indicates potential for biofilm inhibition.
| Peptide | Target Microorganism | Biofilm Inhibition | Biofilm Eradication |
| Dermaseptin-H3 | Data not available | Data not available | Data not available |
Research on Anti-Tumor Effects and Mechanisms (In Vitro Models)
A growing body of evidence suggests that many antimicrobial peptides, including dermaseptins, possess selective cytotoxic activity against cancer cells. imrpress.com This selectivity is often linked to differences in cell membrane composition between cancerous and normal cells, with cancer cell membranes typically having a higher negative charge that facilitates interaction with the cationic peptides. The proposed mechanism of action often involves membrane permeabilization and the induction of apoptosis (programmed cell death).
Various members of the dermaseptin family have demonstrated potent in vitro anti-proliferative effects against a range of human cancer cell lines, including those from lung, breast, and prostate cancers. For instance, Dermaseptin-PP and Dermaseptin-B2 have shown significant anti-cancer activity in laboratory studies. researchgate.net However, specific studies investigating the in vitro anti-tumor efficacy and the half-maximal inhibitory concentration (IC50) of Dermaseptin-H3 against specific cancer cell lines are not detailed in the currently available literature.
Table 2: In Vitro Anti-Tumor Research Findings Specific data on the anti-tumor effects of Dermaseptin-H3 is not available in the search results. Studies on related dermaseptins like Dermaseptin-PH and t-DPH1 have shown broad-spectrum anti-proliferative activity against various human cancer cell lines. imrpress.com
| Peptide | Cancer Cell Line | IC50 (μM) |
| Dermaseptin-H3 | Data not available | Data not available |
Immunomodulatory Effects Research (In Vitro and Ex Vivo Models)
Beyond their direct antimicrobial and anti-tumor actions, many host defense peptides can modulate the host immune response. These immunomodulatory effects can include stimulating the migration of immune cells, enhancing phagocytosis, and influencing the production and release of cytokines—the signaling molecules of the immune system.
For example, Dermaseptin S1 has been shown to stimulate reactive oxygen species production in neutrophils, a key component of the innate immune response. Other dermaseptins have been noted for their potential to modulate the host response to infections like Leishmaniasis. This dual function of direct killing of pathogens and potentiation of the host's immune system makes these peptides particularly interesting from a therapeutic standpoint. At present, specific in vitro or ex vivo research detailing the precise immunomodulatory mechanisms of Dermaseptin-H3, such as its effect on cytokine profiles (e.g., TNF-α, IL-10) in immune cells, has not been identified in the available scientific literature.
Table 3: Summary of Immunomodulatory Research Direct experimental data on the immunomodulatory effects of Dermaseptin-H3 is not present in the search results. The dermaseptin family is generally recognized for its immunomodulatory properties. researchgate.net
| Peptide | Cell Model | Observed Effect |
| Dermaseptin-H3 | Data not available | Data not available |
Advanced Research Methodologies for Dermaseptin H3 Studies
Peptide Synthesis Techniques
To conduct thorough research, substantial quantities of pure peptide are required, which are typically obtained through chemical synthesis rather than extraction from natural sources. This approach also allows for the creation of analogues for structure-activity relationship studies.
Solid-Phase Peptide Synthesis (SPPS) and Automated Methods
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of Dermaseptin-H3 and other peptides. researchgate.netnih.govnih.gov This method involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. nih.gov The entire process, including deprotection, coupling, and washing steps, can be automated, which significantly accelerates the synthesis of peptides. researchgate.net
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used chemical approach in SPPS. nih.govresearchgate.net In this strategy, the temporary Nα-protecting group is the Fmoc group, which is removed by a mild base like piperidine, while side-chain protecting groups are acid-labile (tert-butyl based). uci.eduresearchgate.net
Automated synthesizers enhance the efficiency and reproducibility of the synthesis. researchgate.net These instruments automate the repetitive cycles of deprotection, washing, and amino acid coupling, allowing for the synthesis of peptides like Dermaseptin-H3 in a matter of hours or days, depending on the length of the peptide. nih.gov
Table 1: Key Stages in Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
| Step | Description | Reagents |
| Resin Preparation | Swelling the resin in a suitable solvent (e.g., DMF) to make the reactive sites accessible. | Dimethylformamide (DMF) |
| Deprotection | Removal of the Fmoc group from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF |
| Washing | Rinsing the resin to remove excess reagents and by-products. | DMF, Dichloromethane (DCM) |
| Coupling | Activation of the incoming Fmoc-protected amino acid's carboxyl group and its coupling to the deprotected N-terminus. | Coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA) |
| Final Cleavage | Cleavage of the completed peptide from the resin and removal of all side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/Water) |
This table outlines the general, cyclical process for SPPS. Specific timings and reagents can be optimized based on the peptide sequence.
Purification Strategies (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Following synthesis and cleavage from the resin, the crude peptide product contains the desired full-length peptide along with various impurities such as truncated or deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides like Dermaseptin-H3 to a high degree of homogeneity. nih.govnih.govnih.gov
This technique separates molecules based on their hydrophobicity. sigmaaldrich.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. sigmaaldrich.comunina.it More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent. Fractions are collected and analyzed for purity.
Table 2: Example of a Typical RP-HPLC Purification Gradient for a Dermaseptin-like Peptide
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 65 | 35 | 65 | 1.0 |
| 70 | 0 | 100 | 1.0 |
| 75 | 0 | 100 | 1.0 |
| 80 | 95 | 5 | 1.0 |
This is an illustrative gradient. The actual gradient for Dermaseptin-H3 would be optimized to achieve the best separation of the target peptide from its specific impurities. nih.gov
Quality Control via Mass Spectrometry
After purification, it is essential to confirm the identity and purity of the synthesized Dermaseptin-H3. Mass spectrometry (MS) is an indispensable tool for this quality control step. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used. mdpi.comembrapa.br
Mass spectrometry provides a precise measurement of the peptide's molecular weight. The experimentally observed mass is compared to the theoretical (calculated) mass of the Dermaseptin-H3 sequence. A match between these values confirms that the peptide was synthesized with the correct amino acid sequence. nih.gov Tandem mass spectrometry (MS/MS) can be further used to sequence the peptide, providing definitive structural confirmation. nih.govmdpi.com The purity of the sample is often assessed by the presence of a single, dominant peak in the mass spectrum corresponding to the target peptide. embrapa.br
Biophysical Characterization Techniques
Understanding the structure of Dermaseptin-H3 and how it interacts with cell membranes is crucial to understanding its mechanism of action. Biophysical techniques provide these critical insights.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides in different environments. mdpi.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides a signature of the peptide's secondary structural elements (α-helix, β-sheet, random coil). nih.govmdpi.com
For amphipathic peptides like dermaseptins, CD studies are often performed in aqueous buffers (to mimic the extracellular environment) and in membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.netmdpi.com Dermaseptins typically adopt a random coil conformation in aqueous solution and fold into an α-helical structure upon interacting with a hydrophobic, membrane-like environment. nih.govmdpi.com
Table 3: Characteristic CD Spectra Minima for Peptide Secondary Structures
| Secondary Structure | Characteristic Wavelengths (nm) |
| α-Helix | Two negative bands at ~222 nm and ~208 nm, and one positive band at ~193 nm. |
| β-Sheet | One negative band at ~218 nm and one positive band at ~195 nm. |
| Random Coil | One strong negative band near 195 nm. |
This table shows the classic spectral features used to interpret CD data for peptides like Dermaseptin-H3. nih.gov
Fluorescence Spectroscopy and Microscopy for Membrane Interaction and Penetration Studies
Fluorescence-based methods are highly sensitive and versatile for studying the kinetics and nature of peptide-membrane interactions. These studies often involve labeling Dermaseptin-H3 with a fluorescent probe or using fluorescent dyes that report on changes in the membrane's integrity. nih.gov
Fluorescence Spectroscopy: In this technique, a fluorescent probe can be attached to the peptide (e.g., NBD, rhodamine). nih.gov When the labeled peptide binds to and inserts into a lipid vesicle (liposome), the change in the local environment of the probe (from aqueous to hydrophobic) often results in a measurable change in its fluorescence emission, such as a blue shift or an increase in quantum yield. nih.gov This allows for the calculation of binding affinities and provides insights into the depth of peptide penetration into the lipid bilayer. Assays measuring the leakage of a fluorescent dye (like calcein) pre-encapsulated within liposomes can also be used to quantify the peptide's ability to permeabilize membranes. nih.gov
Fluorescence Microscopy: This technique allows for the direct visualization of peptide interactions with either model membranes (e.g., giant unilamellar vesicles) or live cells. scispace.comox.ac.uk By using a fluorescently-labeled Dermaseptin-H3, researchers can observe its localization on the cell membrane, its potential aggregation, and its translocation into the cytoplasm. This provides direct spatial and temporal evidence of the peptide's mode of action. scispace.com
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Alterations
The profound impact of Dermaseptin-H3 and other antimicrobial peptides (AMPs) on microbial cell integrity is vividly captured through advanced imaging techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). These methods provide high-resolution topographical and morphological data, revealing the dramatic changes induced in microbial cell surfaces upon peptide interaction.
AFM operates by scanning a sharp probe over a sample's surface, generating a three-dimensional image with nanoscale resolution. azooptics.com This technique is particularly valuable for studying living cells under near-physiological conditions, offering dynamic insights into cellular processes. nih.gov Studies using AFM have shown that AMPs can cause significant alterations to cell morphology, including changes in surface roughness and the formation of pores or corrugated structures. medsci.org For instance, research on various AMPs has demonstrated their ability to disrupt the smooth surface of bacterial membranes, leading to wrinkling and destruction. nih.gov
SEM, on the other hand, provides detailed images of surface topography by scanning the sample with a focused beam of electrons. It is instrumental in visualizing the effects of AMPs on bacterial cells, often revealing membrane damage, the formation of holes and fissures, and even large-scale cellular destruction. researchgate.netnih.gov In studies of peptides with similar modes of action, SEM has shown morphological changes such as swelling, the appearance of cracks or holes, and a decrease in surface microvilli on bacteria after treatment. nih.gov The combination of these microscopy techniques offers a powerful approach to understanding the membrane-disrupting mechanisms of peptides like Dermaseptin-H3.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of biomolecules, including peptides like Dermaseptin-H3, in a solution state that mimics their physiological environment. uoanbar.edu.iq This powerful analytical tool provides detailed information about the atomic-level architecture of molecules, which is crucial for understanding their function. uoanbar.edu.iqdigitaloceanspaces.com
For peptides, NMR is instrumental in characterizing their secondary and tertiary structures, such as the formation of α-helices, which are common in dermaseptins. mdpi.comunina.it The structural data obtained from NMR studies are invaluable for understanding how Dermaseptin-H3 interacts with microbial membranes and for guiding the design of synthetic analogues with enhanced activity or specificity.
Molecular Biology and Genetic Engineering Approaches
The fields of molecular biology and genetic engineering have been pivotal in the discovery and characterization of Dermaseptin-H3 and other dermaseptin (B158304) family members. These approaches allow researchers to isolate the genetic blueprints of these peptides, understand their biosynthesis, and produce them in sufficient quantities for detailed study.
cDNA Cloning and Sequencing Techniques
The primary amino acid sequence of Dermaseptin-H3 and its precursor protein was originally determined through cDNA cloning and sequencing. mdpi.com This process involves the isolation of messenger RNA (mRNA) from the skin secretions of the host frog, Phyllomedusa hypochondrialis. mdpi.commdpi.com This mRNA is then used as a template for reverse transcription to create complementary DNA (cDNA). thermofisher.com
This "shotgun" cloning approach allows for the creation of a cDNA library, which represents all the genes being expressed in the frog's skin glands at the time of secretion collection. mdpi.com By screening this library with probes designed based on conserved regions of other known dermaseptins, researchers can identify and isolate the specific cDNA clone encoding the Dermaseptin-H3 precursor. capes.gov.br Sequencing this cDNA clone reveals the complete amino acid sequence of the precursor protein, which typically includes a signal peptide, an acidic spacer, and the mature peptide sequence. mdpi.comcapes.gov.br
Heterologous Expression Systems for Peptide Production in Research
Once the sequence of Dermaseptin-H3 is known, heterologous expression systems are often employed to produce the peptide in larger quantities for functional and structural studies. nih.gov These systems involve introducing the gene encoding the peptide into a host organism, such as bacteria (Escherichia coli) or yeast, which then synthesizes the peptide. kuleuven.be
Bacterial expression systems are frequently chosen due to their low cost, rapid growth, and high yield. nih.govkuleuven.be Various expression vectors and host strains are available, allowing for optimization of peptide production. nih.gov For instance, the gene for Dermaseptin-H3 can be cloned into a plasmid downstream of a strong, inducible promoter, which allows for controlled, high-level expression of the peptide. kuleuven.be While challenges such as the formation of inclusion bodies can arise, methods for solubilization and refolding can yield functional peptide. kuleuven.be The ability to produce recombinant peptides is essential for advancing research into their therapeutic potential.
Computational Biology and Bioinformatics in Peptide Design and Analysis
Sequence Alignment and Phylogenetic Analysis
Sequence alignment is a fundamental bioinformatic technique used to compare the primary structure of Dermaseptin-H3 with other known peptides. lynnon.com By aligning sequences, researchers can identify conserved regions and key amino acid residues that may be important for structure and function. nih.gov For example, a comparison of the precursor sequence of a novel dermaseptin, t-DPH1, with that of Dermaseptin-H3 revealed a highly conserved domain with over 90% identity. mdpi.com
Phylogenetic analysis takes this comparison a step further by inferring the evolutionary relationships between different peptides. h-its.org By constructing phylogenetic trees based on sequence similarities, scientists can trace the evolutionary history of the dermaseptin family and understand how different members, including Dermaseptin-H3, have diverged over time. h-its.orguoguelph.ca This evolutionary context can provide valuable clues about the functional diversification of these peptides.
In Silico Peptide Design and Prediction Tools
The study of Dermaseptin-H3 and its analogs has been significantly advanced by the use of in silico peptide design and prediction tools. These computational approaches allow researchers to predict the physicochemical properties, structure, and potential bioactivity of novel peptide sequences before their actual synthesis, saving time and resources.
A key aspect of in silico design is the ability to perform multiple sequence alignments to identify conserved regions and key residues. For instance, a novel dermaseptin peptide, t-DPH1, was identified and found to share over 90% sequence identity with Dermaseptin-H3. nih.govmdpi.com This high degree of similarity, particularly in the highly conserved signal peptide and acidic spacer regions, suggests a common ancestral origin and potentially similar functional attributes. nih.govmdpi.com Such alignments are crucial for identifying novel members of the dermaseptin family and for guiding the design of new analogs. nih.govmdpi.com
Rational design of peptide analogs often focuses on modifying key physicochemical parameters like net charge and hydrophobicity to enhance antimicrobial or anticancer activity while minimizing cytotoxicity. mdpi.com For example, based on the understanding that the N-terminal domain of dermaseptins is crucial for their activity, researchers have designed truncated and modified analogs. nih.gov Helical wheel projections are a common tool used to visualize the amphipathic nature of these peptides, which is critical for their membrane-disrupting activity. nih.gov By substituting specific amino acids, it's possible to optimize the hydrophobic face and increase the net positive charge, potentially leading to enhanced bioactivity. mdpi.comnih.gov
Computational tools are also employed to predict the secondary structure of designed peptides. Dermaseptins, including H3, are known to adopt an α-helical conformation, which is essential for their function. nih.govwikipedia.org In silico predictions can help ensure that designed analogs retain this critical structural feature. The design process often involves creating a library of virtual peptides and then using predictive algorithms to screen for candidates with the most promising properties for further experimental validation.
Table 1: Comparison of t-DPH1 and Dermaseptin-H3 Precursor Sequences nih.govmdpi.com
| Precursor Region | Feature | Observation |
| Signal Peptide | Highly Conserved | Over 90% identity between t-DPH1 and Dermaseptin-H3. nih.govmdpi.com |
| Acidic Spacer | Highly Conserved | Contains a typical enzyme cleavage site. nih.govmdpi.com |
| Mature Peptide | High Similarity | The core active part of the peptide shows significant sequence overlap. nih.govmdpi.com |
| C-terminus | Amide Donor | Presence of a glycine (B1666218) residue for post-translational amidation. nih.govmdpi.com |
Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the intricate interactions between Dermaseptin-H3 and biological membranes at an atomic level. These simulations provide dynamic insights into the mechanisms of peptide binding, insertion, and membrane disruption, which are often difficult to capture through experimental methods alone.
MD simulations have been used to study various dermaseptins and their analogs, revealing key aspects of their mode of action. nih.govnih.gov A general finding is that these cationic peptides are initially attracted to the negatively charged surfaces of microbial or cancer cell membranes through electrostatic interactions. nih.govnih.gov Following this initial binding, the peptides undergo a conformational change, typically folding into an amphipathic α-helix. nih.govwikipedia.org
Simulations have shown that the orientation of the peptide upon approaching the membrane is critical. When the hydrophobic face of the helical peptide is directed towards the lipid bilayer, it facilitates surface binding and subsequent penetration. nih.gov In contrast, if the positively charged face is oriented towards the membrane, the interaction is often limited to partial surface binding. nih.gov Aromatic residues, such as the conserved tryptophan at position 3 in many dermaseptins, have been shown to play a significant role in driving these initial peptide-lipid interactions. mdpi.comnih.gov
Once inserted into the membrane, the peptides can cause significant disruption. MD simulations have demonstrated that the presence of dermaseptin peptides within a lipid bilayer leads to a dramatic increase in the lateral area per lipid and a decrease in the bilayer's thickness. nih.gov This results in substantial disordering of the lipid chains, which is consistent with the early stages of membrane lysis. nih.gov These simulations support proposed mechanisms of action like the "carpet" or "barrel-stave" models, where the accumulation of peptides on the membrane surface or the formation of transmembrane pores leads to a loss of membrane integrity. researchgate.netacs.org
Furthermore, MD simulations can be used to investigate the influence of specific peptide modifications. For example, simulations of a designed analog, B1AW-K, showed a faster approach and adsorption to an anionic membrane compared to the parent peptide, providing a molecular basis for its enhanced activity. researchgate.net These computational studies are crucial for understanding structure-function relationships and for the rational design of more potent and selective dermaseptin-based therapeutics. researchgate.net
Table 2: Key Findings from MD Simulations of Dermaseptin-Membrane Interactions
| Simulation Aspect | Finding | Implication |
| Initial Interaction | Peptides are attracted to negatively charged membranes. nih.govnih.gov | Explains selectivity for microbial and cancer cells over normal mammalian cells. |
| Peptide Orientation | Hydrophobic face orientation promotes binding and penetration. nih.gov | Highlights the importance of amphipathicity for membrane insertion. |
| Key Residues | Aromatic residues near the N-terminus drive peptide-lipid interactions. nih.gov | Provides a target for modification to enhance membrane affinity. |
| Membrane Disruption | Peptide insertion increases area per lipid and decreases bilayer thickness. nih.gov | Demonstrates the physical mechanism of membrane destabilization and lysis. |
| Analog Comparison | Designed analogs can show faster membrane adsorption. researchgate.net | Validates the use of in silico design to improve peptide performance. |
Future Directions and Emerging Research Opportunities for Dermaseptin H3
Advanced Peptide Engineering and Design Strategies
To enhance the therapeutic profile of Dermaseptin-H3, researchers are exploring sophisticated engineering and design strategies aimed at improving its efficacy, stability, and targeted delivery.
De Novo Design of Novel Analogues and Peptidomimetics
The design of novel analogues and peptidomimetics represents a promising frontier for overcoming the limitations of natural peptides. researchgate.net De novo design involves creating entirely new peptide sequences or non-peptide structures that mimic the essential properties of Dermaseptin-H3, such as its amphipathic α-helical structure, which is crucial for its membrane-disrupting activity. mdpi.comuq.edu.au
Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify the key amino acid residues and structural motifs responsible for antimicrobial activity and cell selectivity. nih.govmdpi.com For instance, the N-terminal helical domain of dermaseptins has been identified as a prerequisite for their antimicrobial action. nih.gov By optimizing parameters like charge, hydrophobicity, and helical propensity, novel analogues with enhanced potency and reduced toxicity can be designed. nih.govresearchgate.net
Peptidomimetics, which are small molecules that mimic the structure and function of peptides, offer several advantages, including improved metabolic stability and oral bioavailability. researchgate.netsemanticscholar.org The development of peptidomimetics inspired by Dermaseptin-H3 could lead to a new generation of antimicrobial agents with superior drug-like properties.
Table 1: Strategies in De Novo Design of Dermaseptin-H3 Analogues
| Design Strategy | Rationale | Potential Outcome |
| Amino Acid Substitution | Replace specific amino acids to enhance charge or hydrophobicity. nih.govresearchgate.net | Increased antimicrobial potency and selectivity. |
| Truncation | Create shorter versions of the peptide, focusing on the active domains. nih.gov | Reduced manufacturing cost and potentially lower cytotoxicity. |
| Hybridization | Combine fragments of Dermaseptin-H3 with other peptides to create chimeric molecules. nih.gov | Broader spectrum of activity or novel mechanisms of action. |
| Peptidomimetic Scaffolds | Use non-peptidic backbones to mimic the spatial arrangement of key side chains. researchgate.netupc.edu | Enhanced proteolytic stability and oral bioavailability. |
Strategies for Enhancing Proteolytic Stability (e.g., D-enantiomers)
A major hurdle in the clinical development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. researchgate.netresearchgate.net Several strategies are being investigated to enhance the proteolytic stability of Dermaseptin-H3 and its analogues.
Other strategies to improve stability include:
N-terminal acetylation and C-terminal amidation: These modifications can protect the peptide from exopeptidases. nih.govresearchgate.net
Cyclization: Creating a cyclic peptide backbone can restrict the peptide's conformation, making it less accessible to proteases. researchgate.netfrontiersin.org
Incorporation of non-natural amino acids and backbone modifications: These changes can sterically hinder protease recognition and cleavage. researchgate.netirbm.com
Development of Targeted Delivery Systems in Research Models (e.g., Nanoparticles, Fusion Peptides)
To maximize the therapeutic efficacy of Dermaseptin-H3 and minimize potential off-target effects, the development of targeted delivery systems is a critical area of research. researchgate.netmdpi.com
Nanoparticles offer a versatile platform for encapsulating and delivering peptides. nih.gov For instance, chitosan (B1678972) nanoparticles have been used to deliver a dermaseptin (B158304) peptide, demonstrating enhanced activity against tumor cells in vitro. nih.gov Such nanoparticle systems can protect the peptide from degradation, improve its solubility, and facilitate its sustained release at the target site. researchgate.netnih.gov
Fusion peptides represent another innovative approach for targeted delivery. researchgate.net This strategy involves genetically or chemically linking Dermaseptin-H3 to a targeting moiety, such as an antibody or a ligand that specifically recognizes a receptor on the surface of target cells (e.g., cancer cells or specific pathogens). researchgate.netnih.gov This approach has the potential to significantly increase the local concentration of the peptide at the site of infection or disease, thereby enhancing its therapeutic index.
Exploration of Synergistic Interactions with Other Antimicrobial Agents in Research
The combination of Dermaseptin-H3 with other antimicrobial agents, including conventional antibiotics and other AMPs, is a promising strategy to combat multidrug-resistant pathogens. nih.gov Synergistic interactions can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of developing resistance.
Research has shown that AMPs can act synergistically with conventional antibiotics by permeabilizing the bacterial membrane, thereby facilitating the entry of the antibiotic into the cell. nih.gov A chimeric peptide composed of a dermaseptin derivative and an RNA III-inhibiting peptide (RIP) demonstrated synergistic effects in preventing staphylococcal infections. nih.gov This suggests that combining the membrane-disrupting activity of a Dermaseptin-H3 analogue with an agent that inhibits bacterial communication or replication could be a powerful therapeutic approach. nih.gov
Future studies should systematically evaluate the synergistic potential of Dermaseptin-H3 with a wide range of antimicrobial agents against clinically relevant pathogens.
Table 2: Potential Synergistic Combinations with Dermaseptin-H3
| Combination Agent | Proposed Mechanism of Synergy | Target Pathogens |
| β-lactam antibiotics | Dermaseptin-H3 disrupts the outer membrane of Gram-negative bacteria, facilitating antibiotic access to the cell wall. | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) |
| Aminoglycosides | Increased membrane permeability enhances the uptake of aminoglycosides, which inhibit protein synthesis. frontiersin.org | Broad-spectrum |
| Other AMPs | Different AMPs may have distinct membrane targets or intracellular mechanisms, leading to a multi-pronged attack. nih.gov | Multidrug-resistant bacteria |
| Antifungal agents | Dermaseptin-H3 can disrupt the fungal cell membrane, increasing the efficacy of agents that target intracellular processes. | Fungi (e.g., Candida albicans) |
Further Elucidation of Microbial Resistance Mechanisms to Dermaseptin-H3
While a key advantage of AMPs is the low rate at which bacteria develop resistance, it is not an insurmountable barrier. nih.gov Understanding the potential mechanisms by which microbes could develop resistance to Dermaseptin-H3 is crucial for its long-term therapeutic success.
Potential resistance mechanisms could include:
Modification of the cell membrane: Bacteria may alter the composition of their cell membranes to reduce the net negative charge, thereby decreasing the electrostatic attraction for the cationic Dermaseptin-H3. frontiersin.org
Efflux pumps: Overexpression of efflux pumps could actively transport the peptide out of the bacterial cell. frontiersin.org
Proteolytic degradation: Bacteria may secrete proteases that can degrade the peptide.
Biofilm formation: The extracellular matrix of biofilms can act as a physical barrier, preventing the peptide from reaching the bacterial cells.
Future research should focus on generating and characterizing Dermaseptin-H3-resistant mutants in the laboratory to identify the genetic and biochemical bases of resistance. This knowledge will be invaluable for designing next-generation peptides that can circumvent these resistance mechanisms.
Investigation of Dermaseptin-H3 in Complex Biological Systems Research
Most of the current research on Dermaseptin-H3 has been conducted in simplified in vitro systems. researchgate.netnih.gov To bridge the gap between laboratory findings and clinical applications, it is essential to investigate the behavior and efficacy of Dermaseptin-H3 in more complex biological systems, such as animal models of infection and disease.
Unveiling Novel Biological Activities and Targets beyond Antimicrobial Function
While the antimicrobial properties of Dermaseptin-H3 are well-established, a growing body of research is dedicated to uncovering its broader therapeutic potential. Scientists are exploring novel biological activities and identifying cellular targets that extend beyond its function as a microbe-killing agent. This research opens up exciting possibilities for the application of Dermaseptin-H3 in various fields, including oncology and immunology. These investigations are crucial for realizing the full therapeutic scope of this versatile peptide.
Anticancer Potential: A New Frontier
A significant area of emerging research for the dermaseptin family of peptides, including Dermaseptin-H3, is their potential as anticancer agents. nih.govresearchgate.net Several studies have demonstrated that various dermaseptins exhibit cytotoxic and antiproliferative effects on a range of human cancer cell lines. nih.govmdpi.com For instance, dermaseptin-PS4 has shown inhibitory effects on cell proliferation in U251MG glioblastoma, H157 non-small cell lung carcinoma, and MDA-MB-435S melanoma cell lines. nih.gov Similarly, Dermaseptin-PS1 has demonstrated significant proliferative inhibition against more than 16 human cancer cell lines. nih.gov The proposed mechanism for this anticancer activity often involves the disruption of the cancer cell membrane, leading to cell death. mdpi.comacs.org
A study on a novel dermaseptin, t-DPH1, which shares over 90% sequence identity with Dermaseptin-H3, demonstrated inhibitory effects on the growth of four human cancer cell lines. nih.gov This suggests a similar potential for Dermaseptin-H3. The anticancer activity of these peptides is often attributed to their cationic and amphipathic properties, which allow them to selectively interact with the negatively charged membranes of cancer cells. acs.orgimrpress.com
Table 1: Anticancer Activity of Dermaseptin Family Peptides
| Peptide | Cancer Cell Line(s) | Observed Effect | Reference |
| Dermaseptin-PS1 | >16 human cancer cell lines | Proliferative inhibition | nih.gov |
| Dermaseptin-PS4 | U251MG, H157, MDA-MB-435S | Inhibition of cell proliferation | nih.gov |
| Dermaseptin-B2 | Prostate and pancreatic cancer cell lines | Dose-dependent growth inhibition | researchgate.net |
| Dermaseptin-PH | MCF-7, H157, U251MG | Cytotoxicity | nih.gov |
| t-DPH1 | PC-3, H838, H157, U251MG | Antiproliferative activity | nih.govresearchgate.net |
Antiviral and Immunomodulatory Activities
Beyond cancer, dermaseptins have shown promise as antiviral and immunomodulatory agents. nih.govimrpress.com Several members of the dermaseptin family have demonstrated activity against various viruses. For example, Dermaseptin S4 and its derivatives have been shown to have in vitro activity against Herpes Simplex Virus 1 & 2. nih.gov Other dermaseptins have exhibited activity against human immunodeficiency virus (HIV) and Zika virus. imrpress.comnih.gov The primary antiviral mechanism is thought to be the disruption of the viral envelope, preventing the virus from infecting host cells. nih.govuniroma1.it
In addition to direct antiviral effects, some dermaseptins possess immunomodulatory properties. imrpress.com For instance, Dermaseptin S1 has been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes, key cells of the innate immune system. nih.gov This includes stimulating the production of reactive oxygen species and the release of myeloperoxidase, which are crucial for killing pathogens. nih.gov This suggests that Dermaseptin-H3 and related peptides could not only directly target pathogens but also enhance the host's immune response.
Table 2: Antiviral and Immunomodulatory Activities of the Dermaseptin Family
| Peptide | Target | Biological Activity | Reference |
| Dermaseptin S4 | Herpes Simplex Virus 1 & 2 | Antiviral | nih.gov |
| Dermaseptin S4 | HIV-1 | Inhibits infectivity | imrpress.com |
| Dermaseptin S4 analogs | Zika Virus | Antiviral | nih.gov |
| Dermaseptin S1 | Polymorphonuclear leukocytes | Stimulates microbicidal activities | nih.gov |
| Dermaseptin-01 | Leishmania amazonensis | Antileishmanial and immunomodulatory effects | acs.org |
Identification of Novel Cellular Targets
The diverse biological activities of dermaseptins suggest that their mechanism of action may extend beyond simple membrane disruption. Research is ongoing to identify specific intracellular targets that these peptides may interact with. nih.gov While much of the research has focused on the lytic effects on cellular membranes, some antimicrobial peptides are known to have intracellular targets, such as interfering with DNA and RNA synthesis. mdpi.com For Dermaseptin-H3, the precise intracellular targets for its non-antimicrobial activities are still under investigation. Future research will likely focus on identifying specific signaling pathways and molecular interactions that mediate its anticancer, antiviral, and immunomodulatory effects.
Q & A
Q. What experimental models are used to study Dermaseptin-H3’s membrane interactions and cytotoxicity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) is employed to quantify binding kinetics (e.g., adhesion vs. insertion affinity) using model phospholipid bilayers. For example, Gaidukov et al. (2003) demonstrated that SPR distinguishes between superficial adhesion and bilayer insertion, critical for explaining selective cytotoxicity .
- Fluorescent labeling (e.g., NBD, rhodamine) and calcein leakage assays measure membrane permeabilization. For instance, Pouny et al. (1992) correlated peptide aggregation in acidic vesicles with membrane disruption using energy transfer experiments .
- Proteolytic protection assays (e.g., trypsin digestion of RBC-bound peptides) validate insertion depth, as shown for K(4)K(20)-S4, which resists enzymatic cleavage when embedded in membranes .
Q. How are cytotoxicity and antimicrobial activity of Dermaseptin-H3 derivatives typically assessed?
Methodological Answer:
- MTT assays determine 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) against mammalian (e.g., VERO, LLCMK2) and microbial cells. For example, Dermaseptin 01 showed CC50 >1000 µg/mL for mammalian cells but EC50 = 15 µg/mL against Dengue virus .
- Hemolytic activity is tested on human RBCs to evaluate selectivity. Truncated derivatives (e.g., S4-(1–16)) exhibit reduced hemolysis while retaining antimicrobial efficacy .
- Chlamydial inclusion assays quantify anti-pathogen activity. K4K20S4 reduced Chlamydia infectivity by 96% at non-cytotoxic concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., truncation, charge modulation) influence selective cytotoxicity?
Methodological Answer:
- N-terminal charge enhancement (e.g., lysine substitutions at positions 4 and 20) increases electrostatic interactions with microbial membranes while reducing hydrophobicity, minimizing mammalian cell toxicity. Kustanovich et al. (2002) linked this to selective cytotoxicity via NMR-derived amphipathic structures .
- C-terminal truncation (e.g., S4-(1–16)) retains membrane binding but disrupts oligomerization, reducing nonspecific cytotoxicity. This was validated using circular dichroism (CD) and SPR .
- C-terminal amidation stabilizes α-helical conformations, enhancing membrane insertion. Shalev et al. (2002) demonstrated this via CD and NMR structural comparisons of amidated vs. non-amidated S3 .
Q. What strategies resolve contradictions in membrane-binding data across experimental systems?
Methodological Answer:
- Two-stage binding models reconcile discrepancies. For example, SPR data interpreted via a two-step mechanism (adhesion → insertion) explained why high adhesion affinity ≠ high cytolytic activity .
- Comparative proteolysis assays differentiate superficial vs. inserted states. Peptides resistant to trypsin in acidic vesicles (e.g., K(4)K(20)-S4) confirm deep insertion .
- Cross-validation with fluorescence quenching (e.g., acrylamide quenching of NBD-labeled peptides) quantifies solvent accessibility of membrane-bound peptides .
Q. How can in silico methods optimize Dermaseptin-H3 derivatives for antiviral applications?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding to viral targets like SARS-CoV-2 spike protein. Mustafa et al. (2019) identified high-affinity dermaseptin derivatives using PDB ID 6LZG .
- MD simulations assess conformational stability in lipid bilayers. Huang et al. (2018) correlated α-helix persistence with antiviral potency .
- Electrostatic potential mapping (e.g., APBS tools) guides charge optimization for targeting viral envelopes .
Key Research Findings
- Charge-Hydrophobicity Balance : Derivatives with +6 charge and hydrophobicity index <23 exhibit optimal selectivity (e.g., K4K20S4) .
- Antiviral Mechanism : α-helix stabilization enhances membrane disruption in enveloped viruses (e.g., Dengue, SARS-CoV-2) .
- Resistance Mitigation : Dermaseptins show low resistance emergence compared to traditional antibiotics, attributed to membrane-targeting mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
